Picamilon

Catalog No.
S537182
CAS No.
34562-97-5
M.F
C10H12N2O3
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picamilon

CAS Number

34562-97-5

Product Name

Picamilon

IUPAC Name

4-(pyridine-3-carbonylamino)butanoic acid

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14)

InChI Key

NAJVRARAUNYNDX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Nicotinoyl-GABA; Nicotinoyl GABA; NicotinoylGABA; Pikamilon; Pikamilone; GABA-NG; GABA NG; GABANG;

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)O

The exact mass of the compound Picamilon is 208.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Picamilon: is a synthetic drug formed by a combination of niacin and γ-aminobutyric acid (GABA) . It was developed in the Soviet Union in 1969 and is used as a prescription drug in Russia .

Picamilon, also known as N-nicotinoyl-GABA, pycamilon, and pikamilon, is a synthetic compound formed by combining niacin (vitamin B3) and γ-aminobutyric acid (GABA) []. Developed in the Soviet Union in 1969, it was initially studied as a prodrug of GABA, a neurotransmitter with calming effects []. Picamilon is currently sold as a prescription drug in Russia for various neurological conditions []. However, it is not approved for medical use in the United States and is considered an unlawful ingredient in dietary supplements by the FDA [, ].


Molecular Structure Analysis

Picamilon's structure combines the pyridine ring of niacin with the aminobutyric acid chain of GABA, linked by an amide bond. This unique structure allows picamilon to pass the blood-brain barrier, potentially impacting brain function []. The presence of the pyridine ring differentiates picamilon from GABA, potentially affecting its interaction with cellular receptors [].


Chemical Reactions Analysis

The exact synthesis pathway of picamilon is not readily available in scientific literature. However, the formation of similar amide bonds typically involves the reaction of a carboxylic acid (niacin) with an amine (GABA) in the presence of a dehydrating agent [].

Information on the decomposition pathways of picamilon is also limited. However, as a typical amide, picamilon might undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts - niacin and GABA [].

The mechanism of action of picamilon is not fully understood. While it was initially thought to be a prodrug of GABA, recent research suggests this might not be the case []. Studies using computer modeling indicate that picamilon might not directly bind to GABA receptors, questioning its role in enhancing GABAergic activity []. Further research is needed to elucidate the exact mechanism by which picamilon affects the brain.

Picamilon is believed to enhance cognitive function and reduce anxiety through its action as a prodrug of GABA. The released GABA can activate GABA receptors in the brain, potentially leading to an anxiolytic effect. Niacin contributes to improved cerebral blood flow due to its vasodilatory effects. Despite these theoretical benefits, there is insufficient scientific evidence supporting the efficacy of picamilon for these purposes .

The synthesis of picamilon involves a chemical reaction between niacin and GABA. The process typically requires controlled conditions to ensure proper formation of the compound. The general steps include:

  • Reactants Preparation: Obtain pure niacin and gamma-aminobutyric acid.
  • Reaction Conditions: Mix the reactants under specific temperature and pH conditions.
  • Purification: Isolate picamilon from the reaction mixture using techniques such as crystallization or chromatography.

These methods ensure a high yield of pure picamilon suitable for pharmaceutical use .

Picamilon has been used primarily in Russia for treating various neurological conditions including:

  • Anxiety disorders
  • Depression
  • Migraine headaches
  • Neuroinfections
  • Acute alcohol intoxication
  • Glaucoma

Despite its applications in clinical settings, it remains unapproved in many countries due to insufficient clinical evidence regarding its safety and efficacy .

Recent research indicates that picamilon does not bind effectively to numerous biological targets associated with GABA analogues. A study screened picamilon against 50 safety-related biological targets and found it exhibited weak or no binding at concentrations typically used in therapeutic contexts. This lack of interaction raises questions about its proposed mechanisms of action and highlights a distinct pharmacological profile compared to other GABA analogues .

Picamilon shares structural similarities with several other compounds that act on the central nervous system. Here are some notable comparisons:

CompoundStructure SimilarityMechanism of ActionApproved Uses
BaclofenSimilar GABA analogueGABA receptor agonistMuscle spasticity
PhenibutGABA analogueGABA receptor agonistAnxiety, sleep disorders
Valproic AcidRelated to GABAIncreases GABA levelsEpilepsy, mood stabilization
GabapentinStructural analogueCalcium channel blockerNeuropathic pain

Uniqueness of Picamilon: Unlike these compounds, which have established pharmacological profiles and approved medical uses, picamilon's efficacy remains largely unverified outside Russia, where it is often prescribed without rigorous clinical validation .

Picamilon’s chemical identity is defined by its hybrid structure, which integrates niacin (nicotinic acid) and γ-aminobutyric acid through an amide bond. Systematic and common nomenclature, along with key identifiers, are summarized below:

PropertyDescription
IUPAC Name4-[(Pyridine-3-carbonyl)amino]butanoic acid
Molecular FormulaC₁₀H₁₂N₂O₃
CAS Registry Number34562-97-5
SynonymsN-Nicotinoyl-γ-aminobutyric acid, Pikamilon, Pycamilon
Molecular Weight208.21 g/mol
Structural ClassProdrug (niacin-γ-aminobutyric acid conjugate)

The compound’s synthesis involves coupling the carboxyl group of niacin with the amine group of γ-aminobutyric acid, forming a stable amide linkage. Its nomenclature reflects this hybrid structure, with "nicotinoyl" denoting the niacin-derived moiety and "GABA" abbreviating γ-aminobutyric acid in common names.

Historical Development and Discovery

Picamilon’s development emerged from mid-20th century Soviet neuropharmacology research aimed at enhancing blood-brain barrier permeability for therapeutic agents. Key milestones include:

Synthesis and Early Studies (1969–1970s)

  • 1969: Initial synthesis at the All-Union Vitamin Research Institute (Moscow) as part of a program to create GABA derivatives with improved bioavailability.
  • 1970: First pharmacological characterization in animal models, demonstrating cerebrovascular effects.
  • 1991: Russian studies confirmed blood-brain barrier penetration in feline models, showing increased cerebral blood flow.

International Research Expansion (1980s–2000s)

  • Japanese researchers explored its radiosensitizing potential in oncology.
  • U.S. interest surged in the 1990s as a nootropic, though regulatory actions in 2015 restricted non-prescription use.

Synthetic Methodologies

Early synthesis routes involved direct coupling of nicotinyl chloride with γ-aminobutyric acid. Modern approaches, such as palladium-catalyzed hydrogenation of intermediate Schiff bases, achieve higher yields (e.g., 90% in a 2013 protocol).

Structural Relationship to Precursor Molecules

Picamilon’s design exploits the pharmacological synergy between its precursor molecules, niacin and γ-aminobutyric acid, while addressing their individual limitations:

PrecursorRole in PicamilonStructural Contribution
Niacin (C₆H₅NO₂)Vasodilatory component; enables peripheral-to-central transportPyridine-3-carboxylate moiety
γ-Aminobutyric Acid (C₄H₉NO₂)Neuroactive component; typically restricted by blood-brain barrier4-aminobutanoate backbone

Key Structural Features

  • Amide Bond: Links niacin’s carboxyl group to γ-aminobutyric acid’s amine group, conferring metabolic stability.
  • Prodrug Mechanism: Hydrolyzed in vivo by esterases/amidases, releasing niacin and γ-aminobutyric acid.
  • Stereoelectronic Properties: The planar pyridine ring and flexible butanoate chain optimize blood-brain barrier transit.

Comparative Molecular Properties

ParameterNiacinγ-Aminobutyric AcidPicamilon
Molecular Weight (g/mol)123.11103.12208.21
Water SolubilityHighModerateModerate
Blood-Brain Barrier PermeationLowVery LowHigh

Picamilon, chemically known as N-nicotinoyl-γ-aminobutyric acid, represents a synthetic conjugate formed through the covalent bonding of nicotinic acid (niacin) with γ-aminobutyric acid (GABA). The fundamental synthetic approach involves the formation of an amide bond between the carboxyl group of nicotinic acid and the amino group of GABA [1] [2].

The primary synthetic pathway employs a condensation reaction mechanism where nicotinic acid serves as the carboxylic acid component and GABA functions as the amine component. This reaction typically requires activation of the carboxylic acid functionality through the formation of an activated intermediate, such as an acid chloride or activated ester, to facilitate nucleophilic attack by the amine group of GABA [3] [4].

A prominent synthetic route involves the use of palladium-catalyzed hydrogenation conditions. In this methodology, 10% palladium on activated carbon catalyst is employed in dry methanol under nitrogen atmosphere at room temperature for 2 hours, achieving yields of approximately 90% [1]. The reaction proceeds through initial formation of an intermediate compound which undergoes subsequent reduction to yield the final picamilon product.

Alternative synthetic pathways have been developed utilizing cyclopropene chemistry for GABA derivative formation. These methods employ nucleophilic addition of amines across cyclopropene double bonds, followed by reductive ring cleavage to generate GABA amides. The process involves 3,3-disubstituted cyclopropenes reacting with various amines under elevated temperature conditions (100-140°C) for 1-5 hours, yielding GABA derivatives with efficiency ranging from 65-76% [4].

One-pot synthesis methodologies have been explored for the preparation of chemical delivery systems containing both carboxylic and amino functional groups. These approaches utilize sequential reaction steps within a single reaction vessel, potentially improving overall process efficiency and reducing intermediate handling requirements [5].

The synthetic strategy may also involve protection-deprotection sequences where the amino group of GABA is temporarily protected using tert-butoxycarbonyl (t-BOC) derivatives during the coupling reaction, followed by deprotection to yield the final product. This approach provides enhanced selectivity and prevents side reactions during the amide bond formation process [6].

Industrial-Scale Manufacturing Processes

Industrial production of picamilon involves sophisticated multi-step processes designed to achieve consistent quality and high throughput. The manufacturing process begins with rigorous raw material preparation, including sieving and drying of all starting materials to ensure optimal reaction conditions [7].

The industrial synthetic process employs batch reactor systems with controlled temperature and atmosphere conditions. Reaction vessels are typically equipped with nitrogen purging capabilities to maintain inert atmospheres throughout the synthesis. Temperature control systems maintain reaction temperatures within the optimal range of 20-45°C for hydrogenation steps, with some processes requiring elevated temperatures up to 85°C for specific reaction phases [7].

Granulation represents a critical manufacturing step in industrial picamilon production. The granulation process utilizes laboratory granulators with perforated cylinders having hole diameters of 2.0-3.0 millimeters. Wet granules are prepared using starch paste as a binding agent, with moisture content carefully controlled through regulated humidity conditions [7].

The drying phase of industrial manufacturing involves multi-stage temperature programs. Initial drying occurs at 30-45°C until relative humidity drops below 10%, followed by higher temperature drying at 60-85°C to achieve final moisture content of 3-4%. This controlled drying protocol ensures product stability while preventing thermal degradation [7].

Quality control measures are integrated throughout the manufacturing process, including continuous monitoring of reaction progress, intermediate purity assessments, and final product characterization. Multiple analytical techniques are employed simultaneously to verify product specifications and ensure consistent batch-to-batch quality [8] [9].

Industrial-scale purification typically employs column chromatography using various solid support materials. Alumina columns have demonstrated superior performance, achieving 84.12% recovery efficiency under optimized conditions. The purification process involves solvent extraction using solvents selected based on polarity considerations and extraction efficiency parameters [10].

Scale-up considerations include maintaining consistent mixing efficiency, heat transfer rates, and reaction kinetics across different batch sizes. Industrial processes accommodate batch sizes ranging from laboratory scale to several kilograms, with yield consistency maintained at approximately 90% across different scales [7].

Purity Optimization and Yield Improvements

Purity optimization in picamilon synthesis involves multiple complementary strategies addressing both reaction conditions and purification methodologies. High Performance Liquid Chromatography (HPLC) analysis serves as the primary purity assessment tool, with specifications requiring minimum 98.0% area purity [11] [12] [13].

Reaction parameter optimization focuses on several critical variables including catalyst loading, reaction time, temperature control, and solvent selection. Palladium catalyst loading at 10% by weight provides optimal activity while maintaining cost effectiveness. Reaction times of 1-3 hours represent the optimal balance between complete conversion and minimizing side reaction formation [1].

Solvent system optimization involves the use of dry methanol under nitrogen atmosphere to prevent oxidative side reactions and moisture-induced hydrolysis. The inert atmosphere is essential for maintaining product integrity and achieving high purity levels [1].

Purification methodologies employ multiple sequential techniques to achieve pharmaceutical-grade purity. Initial crude product purification utilizes column chromatography with appropriately selected stationary phases. Subsequent crystallization steps from suitable solvent systems provide additional purification while simultaneously controlling particle size and morphology [10].

Yield improvement strategies focus on minimizing material losses during processing steps and optimizing reaction conversion efficiency. Recovery techniques include careful filtration procedures using celite filtration media, followed by organic solvent washing to recover product from filtration residues [1].

Temperature optimization studies have established that room temperature conditions provide superior results compared to elevated temperatures, as higher temperatures may promote decomposition reactions leading to reduced yields and impurity formation [1].

Moisture control represents a critical factor in yield optimization. Relative humidity levels must be maintained below 10% during synthesis and processing steps to prevent hydrolytic degradation and ensure product stability [7].

Advanced purification techniques may incorporate supercritical fluid extraction or preparative-scale HPLC for achieving ultra-high purity requirements. These methods, while more costly, can achieve purity levels exceeding 99% when required for specialized applications [10].

Analytical Characterization Techniques

Comprehensive analytical characterization of picamilon employs multiple complementary techniques to ensure complete chemical and physical property determination. High Performance Liquid Chromatography (HPLC) serves as the primary quantitative analysis method, utilizing mobile phase compositions of methanol-10mM ammonium acetate-formic acid in ratios of 55:45:01 (v/v/v) at flow rates of 0.65 mL/min [14].

Ultra High Performance Liquid Chromatography coupled with Photodiode Array detection (UHPLC-PDA) provides enhanced resolution and sensitivity for picamilon analysis. This methodology employs reversed-phase C-18 columns with water/acetonitrile mobile phase gradients, achieving detection limits as low as 10-50 ng/mL depending on the specific analytical requirements [8].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the most sensitive and specific analytical approach for picamilon characterization. The method utilizes selected reaction monitoring (SRM) mode with ion transitions of m/z 209.0→(78.0+106.0) for picamilon and appropriate internal standards for quantification. This technique achieves linear quantification ranges of 0.5-100 μg/mL with excellent precision and accuracy [14].

Single-stage Liquid Chromatography-Mass Spectrometry (LC-MS) employs single ion monitoring (SIM) mode with characteristic ion masses of m/z 207.0→121.1. This approach provides reliable quantification with linear ranges extending from 50-10,000 μg/L, making it suitable for both pharmaceutical analysis and biological sample analysis [15].

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation through chemical shift analysis. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are employed to confirm molecular structure and assess structural integrity. The technique serves as a qualitative confirmation method rather than quantitative analysis [11] [12].

Neutralization titration offers an alternative quantitative approach for purity determination, achieving minimum specifications of 98.0% purity. This classical analytical method provides cost-effective purity assessment suitable for routine quality control applications [11] [12].

Melting point determination provides physical property characterization with established ranges of 211.0-215.0°C for pure picamilon. The narrow melting point range serves as an indicator of chemical purity, with broader ranges suggesting the presence of impurities [11] [16] [12].

Advanced analytical techniques may include Fourier Transform Infrared (FTIR) spectroscopy for functional group identification and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for high-resolution molecular weight determination. These supplementary techniques provide additional confirmation of molecular identity and purity [10].

Method validation parameters for all analytical techniques include assessments of linearity, accuracy, precision, limit of detection, limit of quantification, and robustness. Inter-day and intra-day precision studies demonstrate relative standard deviations typically below 10%, confirming analytical method reliability [14] [8] [9].

Picamilon exhibits a crystalline solid structure that appears as white to almost white powder or crystal formations at room temperature [5] [6] [7]. The compound demonstrates achiral stereochemistry with zero defined stereocenters, indicating the absence of optical activity [1] [4]. The molecular structure consists of a pyridine ring (derived from nicotinic acid) connected via an amide linkage to a four-carbon chain terminating in a carboxylic acid group (derived from GABA) [8] [9].

The crystalline lattice of Picamilon maintains stability under ambient conditions, with recommended storage at room temperature in cool, dark environments below 15°C to preserve structural integrity [5] [6] [10]. The compound's crystalline nature contributes to its hygroscopic properties, readily absorbing moisture from the surrounding environment [11].

Physical characterization reveals that Picamilon crystals have a density of 1.245 g/cm³ [2] [12], providing insights into its molecular packing efficiency within the crystal lattice. The melting point range of 211.0-215.0°C indicates strong intermolecular forces maintaining the crystalline structure [2] [5] [6] [12], while the predicted boiling point of 522.4±30.0°C suggests substantial thermal stability [2] [12].

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy confirms the structural integrity of Picamilon, with the molecular framework validated through characteristic chemical shifts consistent with the nicotinoyl-GABA structure [5] [6]. The ¹H nuclear magnetic resonance spectrum displays distinct resonances corresponding to the pyridine protons, the methylene bridge protons, and the carboxylic acid functionality [13].

Infrared Spectroscopy

Infrared spectroscopic analysis of Picamilon reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching vibrations from both the amide linkage and the terminal carboxylic acid group provide diagnostic fingerprint regions for compound identification [14]. The spectrum demonstrates vibrations consistent with aromatic carbon-carbon stretching from the pyridine ring, amide carbon-nitrogen bonds, and carboxylic acid carbon-oxygen functionality.

Mass Spectrometry

Mass spectrometric analysis employing liquid chromatography-tandem mass spectrometry demonstrates characteristic fragmentation patterns for Picamilon [15] [16]. The molecular ion peak appears at mass-to-charge ratio 209.0, with principal fragment ions observed at mass-to-charge ratios 78.0 and 106.0, corresponding to the pyridine ring and the GABA-derived portion respectively [15]. These fragmentation patterns provide definitive structural confirmation and enable quantitative analysis in biological matrices.

The selected reaction monitoring mode utilizing transitions from mass-to-charge ratio 209.0 to combined fragments 78.0 and 106.0 demonstrates excellent selectivity for Picamilon determination in complex biological samples [15]. This analytical approach has proven successful for pharmacokinetic studies with detection limits reaching 1.00 ng/ml in human plasma [15].

Solubility and Stability Characteristics

Picamilon demonstrates limited aqueous solubility, requiring specialized solvent systems for optimal dissolution [17] [18] [19]. In dimethyl sulfoxide, the compound achieves solubility of approximately 1 mg/ml, while in mixed solvent systems comprising dimethyl sulfoxide and phosphate-buffered saline at physiological pH 7.2 (ratio 1:9), solubility decreases to 0.1 mg/ml [17] [18] [19] [20].

The compound's solubility profile indicates predominantly hydrophilic characteristics, though the presence of the pyridine ring imparts some lipophilic properties. In methanol, Picamilon shows slight solubility when heated [2], suggesting temperature-dependent dissolution behavior. Water solubility varies significantly with pH conditions, demonstrating higher solubility under acidic conditions at pH 2.0 .

Stability assessments reveal that Picamilon maintains chemical integrity under proper storage conditions [10] [19]. The compound demonstrates thermal stability with no decomposition occurring when stored according to specifications at temperatures below 25°C [10] [19] [22]. Long-term stability studies indicate a shelf life of three years when stored appropriately in dry, dark conditions [22].

Chemical stability testing shows no hazardous reactions under normal handling conditions, with the compound remaining stable in the absence of strong oxidizing agents [10]. The predicted pKa value of 4.60±0.10 suggests that Picamilon exists predominantly in its protonated form under physiological pH conditions [2] [12], influencing both its stability and biological activity.

Partition Coefficients and Lipophilicity

The partition coefficient parameters of Picamilon reflect its dual nature, incorporating both hydrophilic and lipophilic structural elements. The computed LogP value of 0.6762 indicates moderate lipophilicity [23] [24], balancing the hydrophilic carboxylic acid terminus with the more lipophilic pyridine ring system.

Alternative computational methods report a LogP value of 1.06710 [24], while other predictive models suggest values as low as -0.4 [23], highlighting the complexity of accurately predicting partition behavior for this bifunctional molecule. The variation in reported values likely reflects differences in computational methodologies and the challenge of modeling compounds containing both strongly hydrophilic and moderately lipophilic regions.

The molecular architecture of Picamilon includes two hydrogen bond donor sites and three hydrogen bond acceptor sites [23], contributing to its interaction with both aqueous and lipid phases. The presence of five rotatable bonds provides conformational flexibility that may influence partition behavior in different solvent systems [23].

Topological polar surface area calculations yield a value of 79.29 Ų [23], indicating significant polar character that affects membrane permeability and distribution characteristics. Despite this substantial polar surface area, the compound's bioavailability ranges from 50-88% [25] [22], demonstrating effective absorption and distribution in biological systems.

The elimination half-life of 0.5 hours [25] [22] suggests rapid clearance from systemic circulation, consistent with the compound's moderate lipophilicity and efficient renal excretion. This pharmacokinetic profile supports the compound's mechanism of action as a prodrug that rapidly crosses the blood-brain barrier and undergoes hydrolysis to release its active components [3] [4] [26].

PropertyValueReference
Molecular FormulaC₁₀H₁₂N₂O₃ [1] [2] [5]
Molecular Weight (g/mol)208.22 [1] [2] [5]
Melting Point (°C)211.0-215.0 [2] [5] [6]
Density (g/cm³)1.245 [2] [12]
Solubility (DMSO)1 mg/ml [17] [18] [19]
Solubility (DMSO:PBS pH 7.2)0.1 mg/ml [17] [18] [19]
pKa (predicted)4.60±0.10 [2] [12]
LogP (predicted)0.6762 [23] [24]
Bioavailability (%)50-88 [25] [22]
Elimination Half-life (hours)0.5 [25] [22]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

208.08479225 Da

Monoisotopic Mass

208.08479225 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0S5N9SEK4N

MeSH Pharmacological Classification

Antioxidants

Other CAS

34562-97-5

Wikipedia

Picamilon

Dates

Last modified: 08-15-2023
1: Avula B, Chittiboyina AG, Sagi S, Wang YH, Wang M, Khan IA, Cohen PA. Identification and quantification of vinpocetine and picamilon in dietary supplements sold in the United States. Drug Test Anal. 2016 Mar-Apr;8(3-4):334-43. doi: 10.1002/dta.1853. Epub 2015 Oct 1. PubMed PMID: 26426301.
2: Vishnevskiĭ EL, Loran OB, Guseva NB, Nikitin SS. [Features of neurohumoral regulation in children with combined dysfunction of the pelvic organs]. Urologiia. 2013 Nov-Dec;(6):90-6. Russian. PubMed PMID: 24649773.
3: Danilov VV, Danilova TI, Danilov VV, Danilov VV. [Clinical and urodynamic evaluation of efficacy of conservative treatment of urination disorders in patients with benign prostate hyperplasia]. Urologiia. 2013 Sep-Oct;(5):55-8. Russian. PubMed PMID: 24437242.
4: Egorov EA, Gvetadze AA, Davydova NG. [Antioxidant agents in neuroprotection treatment of glaucoma]. Vestn Oftalmol. 2013 Mar-Apr;129(2):69-70, 73. Russian. PubMed PMID: 23808185.
5: Egorov EA, Gvetadze AA, Vinogradova EP. [Efficacy of vision correcting system "focus" for prevention and treatment of dry form of age macular degeneration]. Vestn Oftalmol. 2012 Jan-Feb;128(1):44-6. Russian. PubMed PMID: 22741296.
6: Akopian VP, Balian LS, Zakarian NA. [Effect of nootropes on quantitative changes in the rat cerebral cortex GABA(A) receptor complexes under experimental hypokinesia conditions]. Eksp Klin Farmakol. 2010 Jul;73(7):13-5. Russian. PubMed PMID: 20821973.
7: Cui W, Chen X, Zhan Y, Zhang Z, Zhang Y, Zhong D. Determination of picamilon concentration in human plasma by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 May 1;878(15-16):1181-4. doi: 10.1016/j.jchromb.2010.03.013. Epub 2010 Mar 16. PubMed PMID: 20359966.
8: Likhodeev VA, Spasov AA, Isupov IB, Mandrikov VB. [Effects of aminalon, fenibut, and picamilon on the typological parameters of cerebral hemodynamics in swimmers with dysadaptation syndrome]. Eksp Klin Farmakol. 2009 Jul-Aug;72(4):15-9. Russian. PubMed PMID: 19803364.
9: Danilova TI, Medvedeva EV, Vasil'eva ZhB, Danilov VV. [Changes in lower urinary tract function in children with hyperactive urinary bladder treated with combined therapy]. Urologiia. 2007 May-Jun;(3):77-81. Russian. PubMed PMID: 17722623.
10: Akopian VP, Balian LS, Avetisian NA. [The effect of hypokinesia on depression and on the central GABA-A receptor complexes in the rat brain]. Eksp Klin Farmakol. 2006 Mar-Apr;69(2):10-3. Russian. PubMed PMID: 16845932.
11: Kazanskaia IV, Mudraia IS, Kirpatovskiĭ VI, Sabirzianova ZR, Babanin IL. [A contractile function of various megaureter forms in infants and its pharmacological regulation]. Urologiia. 2005 May-Jun;(3):58-63. Russian. PubMed PMID: 16100788.
12: Silkina IV, Gan'shina TC, Seredin SB, Mirzoian RS. [Gabaergic mechanism of cerebrovascular and neuroprotective effects of afobazole and picamilon]. Eksp Klin Farmakol. 2005 Jan-Feb;68(1):20-4. Russian. PubMed PMID: 15786959.
13: Kuchmerovs'ka TM, Shymans'kyĭ IO, Donchenko HV, Stepanenko SP. [State of GABA-benzodiazepine receptor complex in diabetic neuropathy: effect of nicotinamide and nicotinoyl-GABA]. Ukr Biokhim Zh (1999). 2003 Mar-Apr;75(2):83-9. Ukrainian. PubMed PMID: 14577176.
14: Bugaeva LI, Spasov AA, Verovskiĭ VE, Iezhitsa IN. [Preclinical prognosis of pyracetam and picamilon safety based on acute toxicity data]. Eksp Klin Farmakol. 2003 Jul-Aug;66(4):43-6. Russian. PubMed PMID: 14558352.
15: Shymans'kyĭ IO, Kuchmerov'ska TM, Donchenko HV, Velykyĭ MM, Klymenko AP, Palyvoda OM, Kuchmerovs'kyĭ MO. [Oxidative stress correction by nicotinamide and nicotynol-GABA in diabetic neuropathy]. Ukr Biokhim Zh (1999). 2002 Sep-Oct;74(5):89-95. Ukrainian. PubMed PMID: 12916162.
16: Kuchmerovs'ka TM, Donchenko HV, Fomenko HI, Chichkovs'ka HV, Pakirbaieva LV, Klymenko AN. [Correction by nicotinamide and nicotinoyl-GABA of dopamine metabolism in rat brain in experimental Parkinson's disease]. Ukr Biokhim Zh (1999). 2001 Nov-Dec;73(6):108-12. Ukrainian. PubMed PMID: 12199067.
17: Loran OB, Pushkar' DIu, Rasner PI. [Dalphaz-retard treatment of urination disorders in men and women]. Urologiia. 2001 Jul-Aug;(4):47-8. Russian. PubMed PMID: 11569237.
18: Basinskiĭ SN, Krasnogorskaia VN, Lenis IuA. [Pathogenetic treatment of central chorioretinal dystrophies with pikamilon]. Vestn Oftalmol. 2001 Mar-Apr;117(2):42-4. Russian. PubMed PMID: 11510167.
19: Danilov VV, Borshchenko SA, Danilova TI, Medvedeva IA. [Prospects for differentiated conservative treatment of patients with benign prostatic hyperplasia]. Klin Khir. 2001 Apr;(4):45-7. Russian. PubMed PMID: 11482194.
20: Tolstova SS. [Pikamilone treatment of benign prostatic hyperplasia]. Urologiia. 1999 Sep-Oct;(5):6-7. Russian. PubMed PMID: 11150159.

Explore Compound Types